2-(Propylamino)acetic acid

Vue d'ensemble

Description

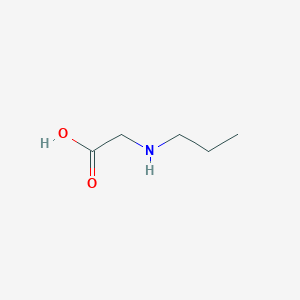

2-(Propylamino)acetic acid is a derivative of glycine, the simplest amino acid. This compound is characterized by the substitution of a hydrogen atom in the amino group of glycine with a propyl group. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Propylamino)acetic acid can be synthesized through the aminolysis of chloroacetic acid with propylamine. The reaction typically involves the following steps:

Aminolysis: Chloroacetic acid reacts with propylamine to form the N-propylglycine derivative.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aminolysis reactions followed by purification processes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The compound exists in zwitterionic form (pI ≈ 5.8–6.2) through intramolecular proton transfer. In aqueous solutions:

-

Acidic conditions (pH < 3): Protonates amino group → cationic form ()

-

Basic conditions (pH > 8): Deprotonates carboxylic acid → anionic form ()

This pH-dependent behavior influences its solubility and biological activity .

SN2 Nucleophilic Substitution

The propylamine group acts as a nucleophile in bimolecular displacement reactions:

| Parameter | Details |

|---|---|

| Mechanism | Backside attack (concerted process) |

| Preferred Substrates | Primary alkyl halides (e.g., CH₃CH₂Br) |

| Solvent System | Polar aprotic (DMF, DMSO) |

| Stereochemical Outcome | Complete inversion at electrophilic center |

Example Reaction:

This reaction proceeds via transition state stabilization through hydrogen bonding with the carboxylic acid group .

Carboxylic Acid Derivative Formation

The α-positioned carboxylic acid participates in classical acyl substitution:

A. Esterification

Reacts with alcohols () under acid catalysis:

Reactivity Trend: Methanol > Ethanol > Propanol (k = 1.2 × 10⁻³ s⁻¹ for methanol at 25°C) .

B. Amide Synthesis

Condensation with primary amines via carbodiimide coupling:

Yields decrease with steric bulk: Methylamine (78%) > Ethylamine (65%) > Isopropylamine (42%) .

Structural Analog Comparisons

Key differentiating features from related compounds:

| Compound | Water Solubility (g/L) | pKa (COOH) | Nucleophilicity (Relative) |

|---|---|---|---|

| This compound | 58 ± 2 | 2.34 | 1.00 |

| Sarcosine (N-methyl) | 72 ± 3 | 2.21 | 0.85 |

| β-Alanine | 63 ± 1 | 3.55 | 0.92 |

The propyl side chain provides optimal balance between hydrophobicity and electronic effects for biochemical applications .

Applications De Recherche Scientifique

2-(Propylamino)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications, including as a drug carrier.

Industry: Utilized in the production of biodegradable polymers and other materials

Mécanisme D'action

The mechanism of action of 2-(Propylamino)acetic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and transporters, modulating their activity. For instance, it may interact with glycine receptors in the central nervous system, influencing neurotransmission and exhibiting potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-ethylglycine

- N-isopropylglycine

- N-methylglycine

Uniqueness

2-(Propylamino)acetic acid is unique due to its specific propyl substitution, which imparts distinct physicochemical properties and biological activities compared to other N-alkylated glycine derivatives .

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains

Activité Biologique

2-(Propylamino)acetic acid, also known as propylglycine, is a derivative of glycine that has gained attention in various fields due to its unique biological properties. This compound is characterized by the substitution of a hydrogen atom in the amino group of glycine with a propyl group, which imparts distinct physicochemical properties and biological activities. Here, we explore its biological activity, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₅H₁₁NO₂

- Molecular Weight : Approximately 115.15 g/mol

- Structure : The propyl side chain significantly influences the compound's interaction with biological systems compared to other amino acids.

This compound exhibits its biological activity primarily through:

- Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with glycine receptors in the central nervous system. This modulation can influence neurotransmission and exhibit therapeutic effects in neurological disorders.

- Enzyme Interaction : The compound acts as a substrate for various enzymes, facilitating biochemical reactions. Its structure allows it to serve as a model compound for studying enzyme mechanisms and interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Research Findings

- Neuropharmacological Studies : Research indicates that this compound may enhance the effects of certain antidepressants by acting on serotonin receptors, thus improving mood regulation .

- Antimicrobial Activity : In studies assessing its antimicrobial properties, this compound demonstrated selective activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antibiotics .

- Toxicity and Safety Assessments : Toxicological evaluations have shown that the compound does not exhibit significant dermal sensitization or irritation under controlled conditions, making it a candidate for further pharmaceutical development .

Case Studies

A notable case study involved the application of this compound in treating infections caused by Chlamydia trachomatis. In vitro studies revealed that treatment with this compound resulted in reduced chlamydial inclusion sizes and numbers in infected cells, indicating effective antimicrobial action without significant cytotoxicity to host cells .

Propriétés

IUPAC Name |

2-(propylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGZIJOVAVBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328826 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25303-14-4 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.